molecular formula C14H22N2O B3230558 (S)-2-Amino-3,N-dimethyl-N-(4-methyl-benzyl)-butyramide CAS No. 1307144-33-7

(S)-2-Amino-3,N-dimethyl-N-(4-methyl-benzyl)-butyramide

Cat. No.: B3230558
CAS No.: 1307144-33-7
M. Wt: 234.34 g/mol
InChI Key: ZHWPYDYXGGNALB-ZDUSSCGKSA-N
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Description

(S)-2-Amino-3,N-dimethyl-N-(4-methyl-benzyl)-butyramide is an organic compound with a complex structure that includes an amino group, a dimethyl group, and a benzyl group attached to a butyramide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3,N-dimethyl-N-(4-methyl-benzyl)-butyramide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-Amino-3-methylbutanoic acid and 4-methylbenzyl chloride.

    Amidation Reaction: The (S)-2-Amino-3-methylbutanoic acid is first converted to its corresponding amide by reacting with a suitable amine, such as dimethylamine, under controlled conditions.

    Benzylation: The resulting amide is then subjected to benzylation using 4-methylbenzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: Utilizing batch reactors for precise control over reaction parameters.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3,N-dimethyl-N-(4-methyl-benzyl)-butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-3,N-dimethyl-N-(4-methyl-benzyl)-butyramide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-(4-methyl-benzyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function, leading to changes in cellular signaling pathways.

    Pathway Modulation: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-methylbutanoic acid
  • 4-Methylbenzyl chloride
  • N,N-Dimethylbutyramide

Uniqueness

(S)-2-Amino-3,N-dimethyl-N-(4-methyl-benzyl)-butyramide is unique due to its specific structural features, such as the presence of both a dimethylamino group and a benzyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-N,3-dimethyl-N-[(4-methylphenyl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-10(2)13(15)14(17)16(4)9-12-7-5-11(3)6-8-12/h5-8,10,13H,9,15H2,1-4H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWPYDYXGGNALB-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN(C)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-Amino-3,N-dimethyl-N-(4-methyl-benzyl)-butyramide
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(S)-2-Amino-3,N-dimethyl-N-(4-methyl-benzyl)-butyramide
Reactant of Route 5
(S)-2-Amino-3,N-dimethyl-N-(4-methyl-benzyl)-butyramide
Reactant of Route 6
(S)-2-Amino-3,N-dimethyl-N-(4-methyl-benzyl)-butyramide

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